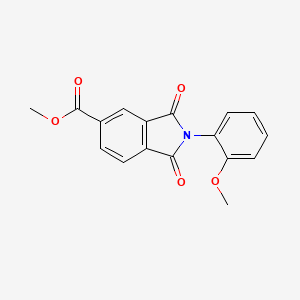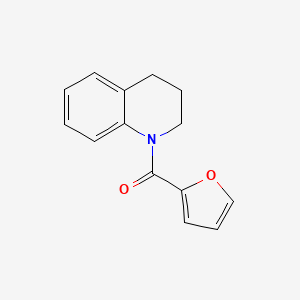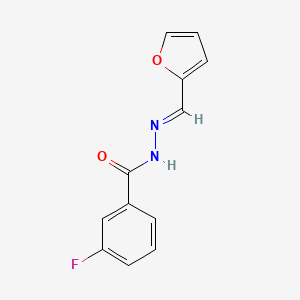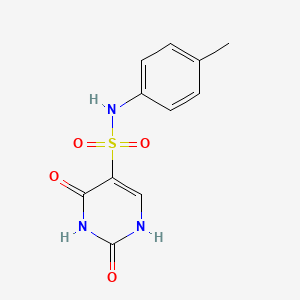![molecular formula C18H27NO3 B5554710 4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)
4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including regiospecific synthesis and cyclocondensation. For instance, compounds with similar structural complexity have been synthesized through efficient methods, offering insights into potential pathways for the target compound. Cycloaromatization and the use of bifunctional heteronucleophiles are critical in such syntheses, yielding various heterocycles with functional groups indicative of potential strategies for synthesizing the target compound (Mahata et al., 2003).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior. X-ray crystallography provides definitive structural information, revealing aspects such as molecular packing, bond lengths, and angles. Studies on similar compounds have shown detailed molecular configurations, which can be inferred for the target compound to predict its structural characteristics and stability (George et al., 1998).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves exploring its reactivity, functional group transformations, and interaction with other molecules. The reactions of similar compounds under various conditions can offer insights into the chemical behavior of the target molecule, including its potential reactivity and the types of chemical transformations it may undergo (Moser et al., 2005).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystalline structure, are essential for its practical application and handling. These properties are influenced by the compound's molecular structure and intermolecular forces. Research on related compounds provides a basis for predicting the physical properties of the target compound, including its behavior under different environmental conditions (Pedroso et al., 2020).
Chemical Properties Analysis
The chemical properties of a compound encompass its acidity, basicity, reactivity with other chemical agents, and stability. These properties are crucial for designing reactions and processes involving the compound. Studies on compounds with similar functional groups and molecular structures can shed light on the chemical properties of the target molecule, including its potential applications and reactivity patterns (Mohammat et al., 2008).
Scientific Research Applications
Synthesis of Heterocycles
Compounds similar to "4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol" have been utilized in the synthesis of five and six-membered heterocycles. These heterocycles include pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines with masked or unmasked aldehyde functionality. Such syntheses involve regiospecific cyclocondensation reactions with bifunctional heteronucleophiles, showcasing the potential of related compounds in complex organic synthesis and the creation of novel molecules with potential pharmacological activities (Mahata et al., 2003).
Catalytic Applications
Research on related structures has also explored their role in catalysis. For example, cobalt-catalyzed hydromethoxycarbonylation reactions involving similar compounds have been investigated for their efficiency and mechanistic pathways. These studies provide insights into the catalytic cycles, highlighting how compounds with certain structural features can influence reaction pathways and product distributions in industrial chemical processes (Mika et al., 2011).
Molecular Mapping and Radical Stabilization
The study of substituted pyridinyls with cyano and methoxycarbonyl substituents offers insights into the stabilization of radicals and the structure-stability relationships. This research is relevant to understanding how modifications in the chemical structure can impact the stability and reactivity of radical species, which is crucial for designing new materials and catalysts (Katritzky & Soti, 1974).
Spectroscopic and Fluorescence Applications
Compounds with methoxymethyl and related substituents have been explored for their spectroscopic and fluorescence properties. These studies indicate potential applications in analytical chemistry, where such compounds can serve as reagents or probes for detecting and quantifying other substances. The sensitivity to pH and the ability to undergo specific reactions make these compounds valuable tools in developing new diagnostic methods (Yoshida et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,21)10-9-14-6-4-7-15(12-14)17(20)19-11-5-8-16(19)13-22-3/h4,6-7,12,16,21H,5,8-11,13H2,1-3H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLKUPCRGZVXDH-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC2COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC[C@H]2COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)


![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)


![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)


![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)



![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)